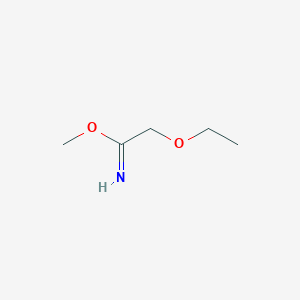
Methyl2-ethoxyacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-ethoxyacetimidate is an organic compound with the molecular formula C5H11NO2. It is a derivative of acetimidate and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an ethoxy group attached to the acetimidate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2-ethoxyacetimidate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Another method involves the use of ethyl chloroacetate and methylamine, where the reaction proceeds through nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors is common to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl2-ethoxyacetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in various substituted acetimidates.
Scientific Research Applications
Methyl2-ethoxyacetimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl2-ethoxyacetimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity. The pathways involved in its reactions often include nucleophilic attack, electron transfer, and bond formation or cleavage.
Comparison with Similar Compounds
Similar Compounds
- Ethyl2-ethoxyacetimidate
- Methyl2-methoxyacetimidate
- Ethyl2-methoxyacetimidate
Comparison
Methyl2-ethoxyacetimidate is unique due to its specific ethoxy group, which imparts distinct reactivity and selectivity compared to its analogs. For instance, the presence of the ethoxy group can enhance its solubility in organic solvents and influence its behavior in nucleophilic substitution reactions. Compared to Methyl2-methoxyacetimidate, the ethoxy variant may exhibit different steric and electronic effects, leading to variations in reaction outcomes.
Properties
IUPAC Name |
methyl 2-ethoxyethanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-4-5(6)7-2/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEDRWAZIMDAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














